molecular formula C8H6N4O4 B8787883 2-Amino-4-methyl-3,5-dinitrobenzonitrile

2-Amino-4-methyl-3,5-dinitrobenzonitrile

Cat. No.: B8787883
M. Wt: 222.16 g/mol
InChI Key: QUUQAHXPDICOOE-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-3,5-dinitrobenzonitrile is a useful research compound. Its molecular formula is C8H6N4O4 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

2-amino-4-methyl-3,5-dinitrobenzonitrile

InChI

InChI=1S/C8H6N4O4/c1-4-6(11(13)14)2-5(3-9)7(10)8(4)12(15)16/h2H,10H2,1H3

InChI Key

QUUQAHXPDICOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])N)C#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-methyl-3,5-dinitrobenzonitrile (10.5 kg; preparation see U.S. Pat. No. 3,162,675), 4-amino-4H-1,2,4-triazole (17.0 kg) and dimethyl sulfoxide (68.6 kg) was dosed into a mixture of lithium tert-butoxide (12.2 kg) and dimethyl sulfoxide (106.6 kg) over about 50 min, while maintaining the temperature of each solution at 20-25° C. After aging at 20-25° C. for about 2 h, acetic acid (8.9 kg) was dosed into the reaction mixture at about 20° C. over about 10 min. The product was crystallized by dosing water (158 L) into the reaction mixture over about 1.5 h at about 20° C. The product slurry was cooled to 10-15° C. and held at this temperature for about 45 min. The resultant slurry was filtered, and washed with water (106 L). The wet cake obtained was dried in a vacuum tray dryer at about 50° C. and 30 Torr to provide 2-amino-4-methyl-3,5-dinitrobenzonitrile as an orange-brown solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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17 kg
Type
reactant
Reaction Step Two
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68.6 kg
Type
reactant
Reaction Step Two
Name
lithium tert-butoxide
Quantity
12.2 kg
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reactant
Reaction Step Two
Quantity
106.6 kg
Type
reactant
Reaction Step Two
Quantity
8.9 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 2-amino-4-methyl-3,5-dinitrobenzamide (7) (12.5 kg) in acetonitrile (78.4 kg) is added phosphorus oxychloride (14.8 kg) over a period of about 35 minutes. The mixture is then heated to reflux. After approximately 3.25 hours, the mixture is cooled to about 25° C. and added to water (245 kg). The vessel that formerly contained the reaction mixture is rinsed with acetonitrile (16 kg) and the rinse solution is also added to the aforementioned water quench solution. The quench solution is then cooled to about 5° C. over a period of about 2 hours. The quench solution is then filtered, the vessel that formerly contained the quench solution is rinsed with water (93 kg), and the rinse solution is passed through the product-containing filter. The product obtained is then dried in a vacuum tray drier, at a temperature of about 47° C. and a vacuum of about 12 torr, to provide 2-amino-4-methyl-3,5-dinitrobenzonitrile (5) (9.6 kg, 83.5% yield).
Name
2-amino-4-methyl-3,5-dinitrobenzamide
Quantity
12.5 kg
Type
reactant
Reaction Step One
Quantity
78.4 kg
Type
solvent
Reaction Step One
Quantity
14.8 kg
Type
reactant
Reaction Step Two
Name
Quantity
245 kg
Type
reactant
Reaction Step Three

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